![molecular formula C23H28N2O3 B4934880 3-[1-(2-methoxy-2-phenylacetyl)piperidin-4-yl]-N-phenylpropanamide](/img/structure/B4934880.png)
3-[1-(2-methoxy-2-phenylacetyl)piperidin-4-yl]-N-phenylpropanamide
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Overview
Description
3-[1-(2-methoxy-2-phenylacetyl)piperidin-4-yl]-N-phenylpropanamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design . This compound is structurally related to fentanyl analogues, which are known for their potent analgesic properties .
Preparation Methods
The synthesis of 3-[1-(2-methoxy-2-phenylacetyl)piperidin-4-yl]-N-phenylpropanamide involves several steps. One common synthetic route includes the reaction of 4-anilino-N-phenethylpiperidine (4-ANPP) with an organic acid to form the desired amide . The reaction conditions typically involve the use of a base to facilitate the condensation reaction. Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[1-(2-methoxy-2-phenylacetyl)piperidin-4-yl]-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[1-(2-methoxy-2-phenylacetyl)piperidin-4-yl]-N-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[1-(2-methoxy-2-phenylacetyl)piperidin-4-yl]-N-phenylpropanamide involves its interaction with opioid receptors in the central nervous system. The compound binds to these receptors, leading to the inhibition of pain signals and the production of analgesic effects . The molecular targets include the mu-opioid receptor, which is primarily responsible for its analgesic properties .
Comparison with Similar Compounds
3-[1-(2-methoxy-2-phenylacetyl)piperidin-4-yl]-N-phenylpropanamide is similar to other fentanyl analogues, such as:
2-Fluoroacrylfentanyl: Known for its potent analgesic effects.
2-Methylacetylfentanyl: Another potent analgesic with a slightly different chemical structure.
3-Fluorofentanyl: Exhibits similar pharmacological properties but with variations in potency and efficacy.
The uniqueness of this compound lies in its specific chemical structure, which influences its binding affinity and activity at opioid receptors .
Properties
IUPAC Name |
3-[1-(2-methoxy-2-phenylacetyl)piperidin-4-yl]-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c1-28-22(19-8-4-2-5-9-19)23(27)25-16-14-18(15-17-25)12-13-21(26)24-20-10-6-3-7-11-20/h2-11,18,22H,12-17H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFOKZOILUSDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)N2CCC(CC2)CCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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